molecular formula C22H22BrN3O B11117276 [6-Bromo-2-(4-methylphenyl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone

[6-Bromo-2-(4-methylphenyl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone

Cat. No.: B11117276
M. Wt: 424.3 g/mol
InChI Key: HJWCZILQLOEOFL-UHFFFAOYSA-N
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Description

6-BROMO-2-(4-METHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a 4-methylphenyl group at the 2nd position, and a 4-methylpiperazine-1-carbonyl group at the 4th position of the quinoline ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-(4-METHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of 2-(4-methylphenyl)quinoline, followed by the introduction of the 4-methylpiperazine-1-carbonyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-BROMO-2-(4-METHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, can also enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-(4-METHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of strong bases, such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline derivatives.

Scientific Research Applications

6-BROMO-2-(4-METHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-BROMO-2-(4-METHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYLPHENYL)QUINOLINE: Lacks the bromine and piperazine-carbonyl groups, resulting in different chemical and biological properties.

    6-BROMOQUINOLINE: Lacks the 4-methylphenyl and piperazine-carbonyl groups, leading to different reactivity and applications.

    4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE:

Uniqueness

The unique combination of functional groups in 6-BROMO-2-(4-METHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE imparts distinct chemical and biological properties that set it apart from similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C22H22BrN3O

Molecular Weight

424.3 g/mol

IUPAC Name

[6-bromo-2-(4-methylphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H22BrN3O/c1-15-3-5-16(6-4-15)21-14-19(18-13-17(23)7-8-20(18)24-21)22(27)26-11-9-25(2)10-12-26/h3-8,13-14H,9-12H2,1-2H3

InChI Key

HJWCZILQLOEOFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)C

Origin of Product

United States

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